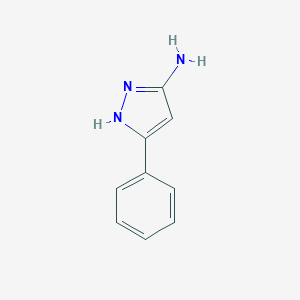

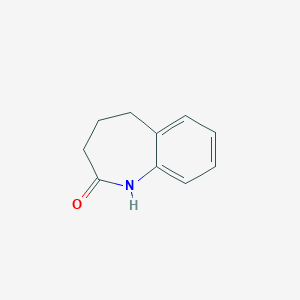

3-Phenyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Phenyl-1H-pyrazol-5-amine involves multiple approaches, including direct functionalization and complexation with other chemical entities. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been synthesized, demonstrating significant changes in melting and solidification points upon complexation (Hiscock et al., 2019). Additionally, solvent-free synthesis methods have been developed for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, highlighting efficient and environmentally benign approaches (Yu et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Phenyl-1H-pyrazol-5-amine and its derivatives has been extensively studied through various spectroscopic and computational methods. Investigations into the electronic structure, molecular electrostatic potentials, and HOMO-LUMO gaps reveal the molecule's high chemical reactivity and charge transfer within the molecule (Shukla et al., 2015). Single-crystal X-ray diffraction and Hirshfeld surface analysis have provided insights into the non-covalent interactions and supramolecular characteristics of derivatives, such as 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (Joekar et al., 2023).

Chemical Reactions and Properties

3-Phenyl-1H-pyrazol-5-amine participates in various chemical reactions, yielding a wide range of compounds with potential applications. Notably, domino reactions of arylglyoxals with pyrazol-5-amines have been established, offering selective access to novel heterocycles such as pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles (Jiang et al., 2014).

Physical Properties Analysis

The physical properties of 3-Phenyl-1H-pyrazol-5-amine and its derivatives, such as melting points, solubility, and phase behavior, have been characterized in detail. The compound and its ZnCl2 complex exhibit unique phase behaviors and fluorescent properties, indicative of aggregation-induced emission behavior (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-Phenyl-1H-pyrazol-5-amine, including its reactivity, potential for forming complexes, and participation in multicomponent reactions, highlight its versatility in organic synthesis. The compound's ability to engage in hydrogen bonding and π–π stacking interactions has been demonstrated, contributing to its application in the synthesis of complex molecular structures (Joekar et al., 2023).

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine is a type of aminopyrazole, which is a scaffold with large therapeutic potential. Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

- Methods of application : The specific methods of application or experimental procedures would depend on the specific therapeutic area and the target enzyme or receptor. For example, in 2006, Goldstein and coworkers designed and synthesised a new series of highly selective p38MAPK inhibitors with a 5-amino-N-phenyl-1 H-pyrazol-4-yl-3-phenylmethanones scaffold .

- Results or outcomes : The most relevant results have been obtained for anticancer/anti-inflammatory compounds, as the recent approval of Pirtobrutinib demonstrates .

2. Organic Synthesis

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine can be used in the synthesis of different pyrazole derivatives .

- Methods of application : An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented .

- Results or outcomes : The developed procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .

3. Synthesis of Urea Derivatives

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine may be used in the synthesis of urea derivatives .

- Methods of application : The compound reacts with azido (6-(benzofuran-2-yl)-2-methylpyridin-3-yl) methanone to form urea derivatives .

4. Synthesis of 2-Mercaptoacetamide Analogs

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine can be used in the synthesis of 2-mercaptoacetamide analogs .

- Methods of application : The compound is treated with thioglycolic acid to form 2-mercaptoacetamide analogs .

5. Anti-tubercular Potential

- Summary of the application : Certain derivatives of 3-Phenyl-1H-pyrazol-5-amine have shown potent anti-tubercular activity .

- Methods of application : Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .

- Results or outcomes : Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others .

6. Synthesis of Pyrazole-Based Heterocycles

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine can be used in the synthesis of pyrazole-based heterocycles .

- Methods of application : The specific methods of application or experimental procedures would depend on the specific heterocycle being synthesized .

- Results or outcomes : The specific results or outcomes would depend on the specific study or experiment .

7. Synthesis of Bioactive Chemicals

- Summary of the application : 3-Phenyl-1H-pyrazol-5-amine belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .

- Methods of application : The specific methods of application or experimental procedures would depend on the specific bioactive chemical being synthesized .

- Results or outcomes : The specific results or outcomes would depend on the specific study or experiment .

Safety And Hazards

Zukünftige Richtungen

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Future research may focus on the development of novel and applicable heterocyclic compounds by utilizing wide ranges of new reactants and developing efficient synthetic transformations .

Eigenschaften

IUPAC Name |

5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZRRFDVPMZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80935629 | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1H-pyrazol-5-amine | |

CAS RN |

1572-10-7, 827-41-8 | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-3-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 5-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80935629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)